N-methyl-2-(phenylsulfanyl)acetamide: Structural Architecture, Synthetic Methodologies, and Chemical Biology Applications
N-methyl-2-(phenylsulfanyl)acetamide: Structural Architecture, Synthetic Methodologies, and Chemical Biology Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
N-methyl-2-(phenylsulfanyl)acetamide (Synonym: N-methyl-2-(phenylthio)acetamide; CAS: 18732-32-6)[1] is a highly versatile thioether-linked acetamide scaffold. In modern medicinal chemistry and fragment-based drug discovery (FBDD), molecules containing both a flexible thioether linkage and a hydrogen-bonding amide moiety are highly prized. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol grounded in mechanistic causality, and explores its downstream applications in drug development.
Chemical Identity & Structural Architecture
The molecular architecture of N-methyl-2-(phenylsulfanyl)acetamide consists of an electron-rich phenyl ring connected via a sulfanyl (thioether) bridge to an N-methylacetamide group. This structural duality provides a unique balance of lipophilicity (aromatic ring) and polarity (secondary amide), making it an excellent candidate for probing deep hydrophobic protein pockets while maintaining aqueous solubility.
Physicochemical Properties
The following quantitative data summarizes the core properties of the molecule, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior:
| Property | Value |
| Chemical Name | N-methyl-2-(phenylsulfanyl)acetamide |
| CAS Registry Number | 18732-32-6[1] |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.26 g/mol |
| Exact Mass | 181.0561 Da |
| Topological Polar Surface Area (TPSA) | 54.4 Ų |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 (C=O, S) |
| Rotatable Bonds | 4 |
| Predicted LogP | ~1.8 |
Synthetic Methodologies: A Self-Validating Protocol
The most robust and scalable method for synthesizing N-methyl-2-(phenylsulfanyl)acetamide is via a Nucleophilic Aliphatic Substitution (Sₙ2) . This approach utilizes the high nucleophilicity of the thiophenolate anion to displace the chloride leaving group on N-methyl-2-chloroacetamide [2].
Caption: Synthetic workflow for N-methyl-2-(phenylsulfanyl)acetamide via SN2 substitution.
Step-by-Step Experimental Protocol
Objective: High-yield synthesis of the target thioether with built-in validation checkpoints. Reagents: Thiophenol (1.0 eq), N-methyl-2-chloroacetamide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous N,N-Dimethylformamide (DMF).
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Base-Mediated Deprotonation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve thiophenol in anhydrous DMF (0.5 M concentration). Add finely powdered, anhydrous K₂CO₃. Stir at 25 °C for 15 minutes.
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Causality & Logic: Thiophenol has a pKₐ of 6.62 [3]. K₂CO₃ is a sufficiently mild base to quantitatively deprotonate the thiol into the highly nucleophilic thiophenolate anion without risking the base-catalyzed hydrolysis of the amide bond, which could occur if stronger bases like NaOH or NaH were used [4].
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Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve N-methyl-2-chloroacetamide in a minimal volume of DMF and add it dropwise to the stirring thiophenolate solution.
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Causality & Logic: The α-carbon of the chloroacetamide is highly electrophilic due to the inductive electron-withdrawing nature of the adjacent carbonyl group. Dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, preventing thermal degradation and minimizing the oxidative dimerization of thiophenol into diphenyl disulfide.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS.
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Causality & Logic: DMF is a polar aprotic solvent. It effectively solvates the potassium cations but leaves the thiophenolate anions "naked" and highly reactive, significantly accelerating the Sₙ2 transition state.
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Quenching & Extraction (Self-Validation Checkpoint): Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).
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Causality & Logic: Water quenches any unreacted base and precipitates the highly lipophilic thioether product, driving it into the organic phase.
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Washing & Purification: Wash the combined organic layers sequentially with 1M NaOH, water, and brine.
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Causality & Logic: The 1M NaOH wash is a critical self-validating step; it selectively deprotonates and removes any unreacted, foul-smelling thiophenol starting material into the aqueous layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
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Mechanistic Pathway & Reactivity
The formation of N-methyl-2-(phenylsulfanyl)acetamide is a textbook example of an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The reaction relies on the interaction between a "soft" nucleophile and a "soft" electrophile.
Caption: Step-by-step logical flow of the SN2 mechanistic pathway.
Because sulfur is a large, highly polarizable atom, the thiophenolate anion is an exceptionally potent nucleophile. It attacks the backside of the α-carbon on the N-methyl-2-chloroacetamide. The transition state involves partial bond formation between the sulfur and the α-carbon, and partial bond cleavage between the α-carbon and the chloride leaving group. The reaction proceeds with complete inversion of stereochemistry (though the α-carbon here is achiral, making this stereochemical detail moot for this specific molecule, but vital for substituted derivatives).
Applications in Chemical Biology & Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The N-methyl-2-(phenylsulfanyl)acetamide scaffold is highly valuable in FBDD. It combines a lipophilic aromatic ring capable of π-π stacking with a flexible thioether linkage and a secondary amide that can act as both a hydrogen bond donor and acceptor. This structural duality allows it to probe deep hydrophobic pockets of target proteins while anchoring to the protein surface via hydrogen bonds.
Precursor for Sulfoxides and Sulfones
The thioether moiety serves as a synthetic fulcrum. Controlled oxidation of N-methyl-2-(phenylsulfanyl)acetamide with sodium periodate (NaIO₄) yields the corresponding sulfoxide, while stronger oxidants like meta-chloroperoxybenzoic acid (mCPBA) yield the sulfone. This allows medicinal chemists to systematically modulate the topological polar surface area (TPSA) and the electron density of the molecule during Structure-Activity Relationship (SAR) campaigns, drastically altering the molecule's pharmacokinetic profile without changing its core geometry.
References
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"2-chloro-N-methylacetamide | C3H6ClNO | CID 66773" , PubChem - National Institutes of Health (NIH). URL:[Link]
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"Thiophenol | C6H5SH | CID 7969" , PubChem - National Institutes of Health (NIH). URL: [Link]
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"Preparation of Recyclable and Versatile Porous Poly(aryl thioether)s by Reversible Pd-Catalyzed C–S/C–S Metathesis" , Journal of the American Chemical Society (ACS). URL:[Link]
